(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with hydroxyl and hydroxymethyl groups, and a benzyl ester group. The stereochemistry of the compound is specified by the (2R,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-proline or its derivatives.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving nucleophilic substitution or condensation reactions.
Introduction of Hydroxyl and Hydroxymethyl Groups: The hydroxyl and hydroxymethyl groups are introduced through selective functionalization reactions, such as hydroxylation or reduction of corresponding carbonyl compounds.
Esterification: The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic or basic conditions to form the benzyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Optimization of Reaction Conditions: Industrial processes optimize reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Use of Catalysts: Catalysts such as transition metal complexes or enzymes may be employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques like chromatography and crystallization are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or ester groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3 (Chromium trioxide)
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Alkoxides, amines, thiols
Major Products
Oxidation Products: Aldehydes, ketones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Ethers, esters, amides
Scientific Research Applications
Chemistry
In chemistry, (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its structural features make it a valuable tool for probing biological mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with active sites, while the benzyl ester group may enhance binding affinity through hydrophobic interactions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- (2S,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- (2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This configuration can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEQGLDWZMIMJM-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]1CO)C(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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